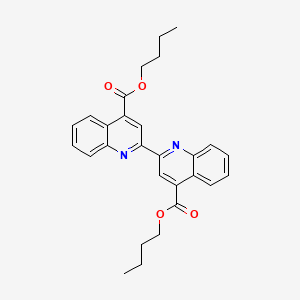
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester is a chemical compound with the molecular formula C28H28N2O4 and a molecular weight of 456.546 g/mol . This compound is known for its unique structure, which consists of two quinoline rings connected by a dicarboxylic acid ester linkage. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester typically involves the esterification of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
科学研究应用
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
作用机制
The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester involves its interaction with specific molecular targets. For example, it can bind to proteins in the cell membrane, blocking iron uptake by bacteria, which leads to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial and antiviral applications.
相似化合物的比较
Similar Compounds
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diheptyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dimethyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diethyl ester
Uniqueness
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
1181-24-4 |
|---|---|
分子式 |
C28H28N2O4 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
butyl 2-(4-butoxycarbonylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H28N2O4/c1-3-5-15-33-27(31)21-17-25(29-23-13-9-7-11-19(21)23)26-18-22(28(32)34-16-6-4-2)20-12-8-10-14-24(20)30-26/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI 键 |
ZKOHXQGFGKJWGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


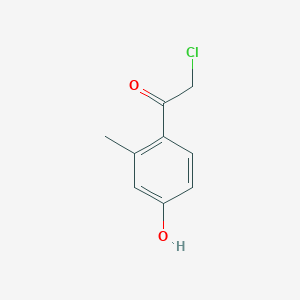
![(5E)-2-(4-chlorophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079100.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)

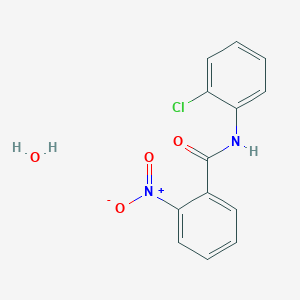
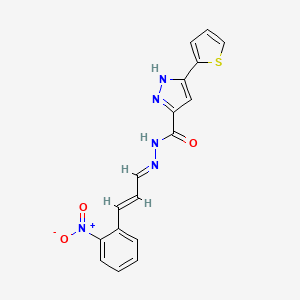
![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
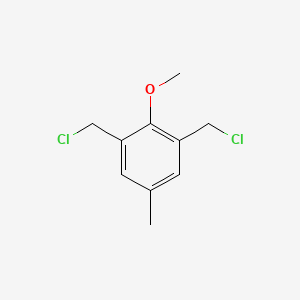
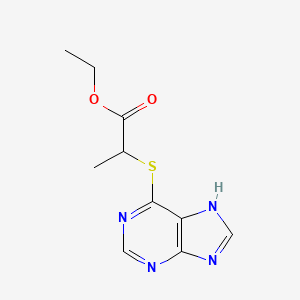
![2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B15079147.png)
![Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079158.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079164.png)
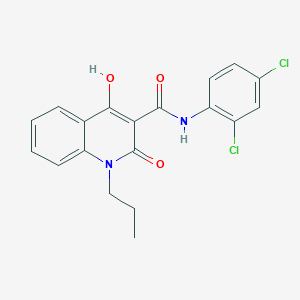
![4-{[(E)-2-Thienylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079174.png)
